1-(2-Bromobenzyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)-1H-imidazol-2-amine typically involves the reaction of 2-bromobenzyl bromide with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the bromobenzyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl-substituted imidazole derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromobenzyl)-1H-imidazole: Similar structure but lacks the amine group.
2-Bromobenzyl chloride: Contains a chloride instead of an imidazole ring.
2-Bromobenzyl bromide: Similar structure but with two bromine atoms.
Uniqueness
1-(2-Bromobenzyl)-1H-imidazol-2-amine is unique due to the presence of both the bromobenzyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
1-(2-Bromobenzyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C10H9BrN2. The presence of the bromobenzyl group and the imidazole ring contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease. The compound demonstrated an AChE inhibition value (IC50) of approximately 21.49 μM, indicating potential for therapeutic application in cognitive disorders .
- Anti-inflammatory Activity : Studies suggest that this compound may exert anti-inflammatory effects through modulation of inflammatory pathways, although specific mechanisms are still under investigation.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in Aβ levels and improved cognitive function in treated mice compared to controls .
- Antitumor Activity : Research has shown that derivatives of imidazole compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. This suggests potential use as an anticancer agent, although further studies are needed to elucidate the specific pathways involved .
- Inflammation Modulation : In vitro studies have demonstrated that this compound can modulate inflammatory responses in cell cultures, indicating a possible role in treating inflammatory diseases .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFORQXPZHDMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.